![molecular formula C15H18N4OS B2839206 N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide CAS No. 1798529-14-2](/img/structure/B2839206.png)
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide” is a compound that belongs to the group of azole heterocycles . Thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom, have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This process is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .
Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds . They have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, and antitumor and cytotoxic activity . The chemical shift of the ring proton and the Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .
Scientific Research Applications
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have shown promise as potential anticancer agents. Researchers synthesized novel compounds based on the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . Among these, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) exhibited significant cytotoxicity against human cancer cell lines, particularly MDA-MB-231 (IC50 = 1.4 μM) compared to the approved drug sorafenib (IC50 = 5.2 μM). It also demonstrated selectivity against MDA-MB-231 over HepG2 cell lines .
Antifungal Properties
Imidazo[2,1-b]thiazoles have been investigated for their antifungal activity. While specific data on this compound are limited, the broader class of imidazo[2,1-b]thiazoles has shown potential in combating fungal infections .
Antibacterial Effects
Although direct evidence for this compound is scarce, imidazo[2,1-b]thiazoles have been explored as antibacterial agents. Their structural features make them attractive candidates for inhibiting bacterial growth .
Anti-Inflammatory Potential
Imidazo[2,1-b]thiazoles exhibit anti-inflammatory properties. While we lack specific studies on our compound of interest, its scaffold suggests potential in modulating inflammatory responses .
Antihypertensive Activity
The broader class of imidazo[2,1-b]thiazoles has been investigated for antihypertensive effects. Although data on our specific compound are lacking, its structural similarity implies possible interactions with relevant pathways .
CFTR-Selective Potentiators
Imidazo[2,1-b]thiazoles have been studied as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators. While no direct evidence exists for our compound, its scaffold aligns with this functional role .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and imidazole rings, have been reported to exhibit a broad range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, thiazole derivatives have been found to inhibit the COX-1 enzyme . The interaction of the compound with its targets could lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
For instance, thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities . These activities could result from the interaction of the compound with its targets and the subsequent changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide. For instance, the solvent used in the reaction has been found to have an important influence on the synthesis of compounds containing similar structures . Additionally, the presence of water molecules and the sulfo groups of host layers have been reported to form a dense net of hydrogen bonds with similar compounds, potentially influencing their action .
Future Directions
Thiazoles have a wide range of applications in the field of drug design and discovery . In the future, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored . This will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .
properties
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-11(20)17-13-4-7-19(8-5-13)15-18-14(10-21-15)12-3-2-6-16-9-12/h2-3,6,9-10,13H,4-5,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHZDXNQGUOLRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.